molecular formula C11H9BrFNS B1405168 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole CAS No. 663909-23-7

4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole

Cat. No. B1405168
CAS RN: 663909-23-7
M. Wt: 286.17 g/mol
InChI Key: STSYNKJDXKDESH-UHFFFAOYSA-N
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Description

“4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole” is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound has a bromomethyl, fluorophenyl, and methyl group attached to the thiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a thiazole with a halogenating agent to introduce the bromomethyl group . The fluorophenyl group could be introduced through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the thiazole ring . The bromomethyl and fluorophenyl groups would be attached to different carbon atoms on the thiazole ring .


Chemical Reactions Analysis

This compound, like other halogenated organic compounds, could undergo various types of reactions including nucleophilic substitution, elimination, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the thiazole ring and the attached groups. It’s likely to be a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is used to create molecules that can modulate biological targets. For example, it can be incorporated into compounds that inhibit hypoxia-inducible factor (HIF) hydroxylase, which has implications in treating diseases related to hypoxia .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole” would require proper safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules or its potential application in fields like pharmaceuticals or materials science .

properties

IUPAC Name

4-(bromomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSYNKJDXKDESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
Reactant of Route 2
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
Reactant of Route 3
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole

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